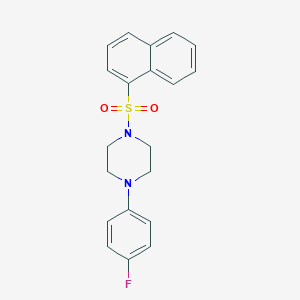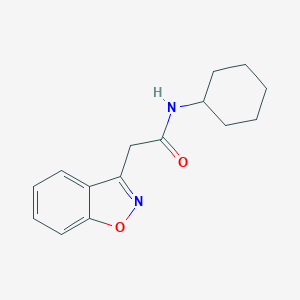![molecular formula C15H25BrN2O3S B226030 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, this compound has been studied for its potential neuroprotective effects, including the ability to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide research. One potential area of research is the development of this compound-based therapeutics for cancer, inflammation, and neurological disorders. Another potential area of research is the investigation of this compound as a potential tool for studying various signaling pathways and cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with diethylaminopropylamine in the presence of a base, such as triethylamine or pyridine. The resulting product is then brominated using bromine in acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential neuroprotective effects.
Propiedades
Fórmula molecular |
C15H25BrN2O3S |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25BrN2O3S/c1-5-18(6-2)9-7-8-17-22(19,20)15-11-13(16)12(3)10-14(15)21-4/h10-11,17H,5-9H2,1-4H3 |
Clave InChI |
GRGYQUTZKVNLTD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
SMILES canónico |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)






